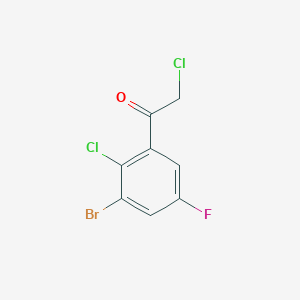3'-Bromo-2'-chloro-5'-fluorophenacyl chloride
CAS No.: 1805518-64-2
Cat. No.: VC3031783
Molecular Formula: C8H4BrCl2FO
Molecular Weight: 285.92 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1805518-64-2 |
|---|---|
| Molecular Formula | C8H4BrCl2FO |
| Molecular Weight | 285.92 g/mol |
| IUPAC Name | 1-(3-bromo-2-chloro-5-fluorophenyl)-2-chloroethanone |
| Standard InChI | InChI=1S/C8H4BrCl2FO/c9-6-2-4(12)1-5(8(6)11)7(13)3-10/h1-2H,3H2 |
| Standard InChI Key | IQAKLQKEIZVPCO-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C(=C1C(=O)CCl)Cl)Br)F |
| Canonical SMILES | C1=C(C=C(C(=C1C(=O)CCl)Cl)Br)F |
Introduction
3'-Bromo-2'-chloro-5'-fluorophenacyl chloride is a synthetic organic compound characterized by its complex halogenated structure, which includes bromine, chlorine, and fluorine atoms. This compound is notable for its potential applications in various chemical syntheses due to its reactive functional groups. The compound's chemical formula is C8H4BrCl2FO, and its molecular weight is approximately 293.156 g/mol .
Synthesis and Applications
The synthesis of 3'-Bromo-2'-chloro-5'-fluorophenacyl chloride typically involves the halogenation of phenacyl chloride derivatives. This process can be achieved through various chemical reactions, such as electrophilic aromatic substitution or nucleophilic substitution, depending on the starting materials and desired product.
3.1. Potential Applications
While specific applications of 3'-Bromo-2'-chloro-5'-fluorophenacyl chloride are not widely documented, compounds with similar structures are often used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds due to their reactive nature. The presence of multiple halogen atoms makes this compound a versatile intermediate for further chemical transformations.
4.1. Biological Activity
While direct biological activity data for 3'-Bromo-2'-chloro-5'-fluorophenacyl chloride is not available, related compounds have shown promising results in various biological assays. For instance, halogenated phenolic compounds have demonstrated antibacterial activity . The structural modifications in these compounds can lead to improved efficacy and safety profiles, making them valuable leads for drug development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume